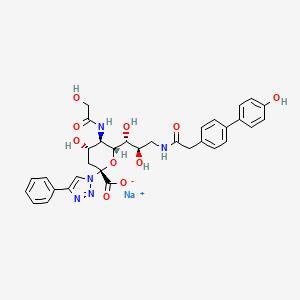

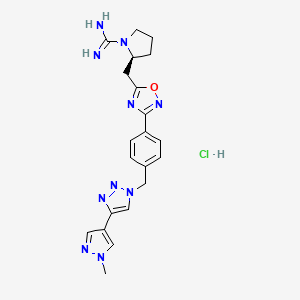

CD22 ligand-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CD22 ligand-1 is a potent and selective ligand for CD22, a receptor predominantly found on B cells. This compound exhibits dissociation constants of 0.335 micromolar for human CD22 and 30.7 micromolar for myelin-associated glycoprotein, indicating its specificity towards human CD22 . This compound holds significant potential for research related to B-cell diseases .

準備方法

The synthesis of CD22 ligand-1 involves the use of a natural N-glycan scaffold that displays high-affinity CD22 glycan ligands. This method outcompetes the natural ligand for the receptor, resulting in single-molecule binding to CD22 and endocytosis into cells . The preparation process includes the conjugation of multivalent ligands with toxins such as auristatin and saporin, which are efficiently internalized via human CD22, leading to the killing of B-cell lymphoma cells .

化学反応の分析

CD22 ligand-1 undergoes various chemical reactions, including binding to sialic acids in alpha-2,6 linkages. This binding is crucial for the regulation of B-cell calcium signaling by controlling the association of CD22 with the B-cell receptor . The compound’s interaction with sialic acids and its subsequent endocytosis into cells are key reactions that facilitate its function .

科学的研究の応用

CD22 ligand-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the binding affinity and specificity of ligands for CD22. In biology, it helps in understanding the regulation of B-cell signaling and the role of CD22 in autoimmune diseases . In medicine, this compound is being explored for its potential in targeted therapies for B-cell malignancies, including lymphomas and leukemias . The compound’s ability to deliver toxins to B-cell lymphoma cells makes it a promising candidate for developing new therapeutic approaches .

作用機序

CD22 ligand-1 exerts its effects by binding to the CD22 receptor on B cells. This binding inhibits B-cell receptor signaling, thereby regulating B-cell responses . The compound’s interaction with sialic acids in alpha-2,6 linkages is essential for its function. This compound’s binding to CD22 leads to the internalization of the receptor-ligand complex, which is then transported to intracellular compartments . This process is crucial for the compound’s ability to deliver toxins to B-cell lymphoma cells and induce cell death .

類似化合物との比較

CD22 ligand-1 is unique in its high affinity and specificity for CD22 compared to other similar compounds. Some similar compounds include other CD22 ligands and inhibitors that target the same receptor. this compound stands out due to its potent binding affinity and ability to efficiently deliver toxins to B-cell lymphoma cells . This makes it a valuable tool for research and therapeutic applications in B-cell-related diseases.

特性

分子式 |

C33H34N5NaO10 |

|---|---|

分子量 |

683.6 g/mol |

IUPAC名 |

sodium;(2R,4S,5R,6R)-6-[(1R,2R)-1,2-dihydroxy-3-[[2-[4-(4-hydroxyphenyl)phenyl]acetyl]amino]propyl]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-phenyltriazol-1-yl)oxane-2-carboxylate |

InChI |

InChI=1S/C33H35N5O10.Na/c39-18-28(44)35-29-25(41)15-33(32(46)47,38-17-24(36-37-38)22-4-2-1-3-5-22)48-31(29)30(45)26(42)16-34-27(43)14-19-6-8-20(9-7-19)21-10-12-23(40)13-11-21;/h1-13,17,25-26,29-31,39-42,45H,14-16,18H2,(H,34,43)(H,35,44)(H,46,47);/q;+1/p-1/t25-,26+,29+,30+,31+,33+;/m0./s1 |

InChIキー |

XHHNDAZPTUFPPE-UIMVIWKFSA-M |

異性体SMILES |

C1[C@@H]([C@H]([C@@H](O[C@]1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)[C@@H]([C@@H](CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

正規SMILES |

C1C(C(C(OC1(C(=O)[O-])N2C=C(N=N2)C3=CC=CC=C3)C(C(CNC(=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)O)O)O)NC(=O)CO)O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)

![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)